![molecular formula C27H30BrPS2 B14424736 (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide CAS No. 80799-65-1](/img/structure/B14424736.png)
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic framework with sulfur atoms and a triphenylphosphonium group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the triphenylphosphonium group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology and medicine, it may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities. In industry, (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide can be utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group may facilitate the compound’s entry into cells, where it can exert its effects on various biochemical processes. The sulfur atoms in the spirocyclic core may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide can be compared to other spirocyclic compounds with sulfur atoms, such as spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings These compounds share similar structural features but may differ in their chemical reactivity and applications The presence of the triphenylphosphonium group in (1,5-Dithiaspiro[5
Properties
CAS No. |
80799-65-1 |
|---|---|
Molecular Formula |
C27H30BrPS2 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
1,5-dithiaspiro[5.5]undecan-10-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C27H30PS2.BrH/c1-4-12-23(13-5-1)28(24-14-6-2-7-15-24,25-16-8-3-9-17-25)26-18-10-19-27(22-26)29-20-11-21-30-27;/h1-9,12-17,26H,10-11,18-22H2;1H/q+1;/p-1 |
InChI Key |
RESCCDZZXUXTRS-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(CC2(C1)SCCCS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


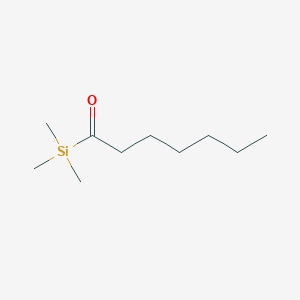
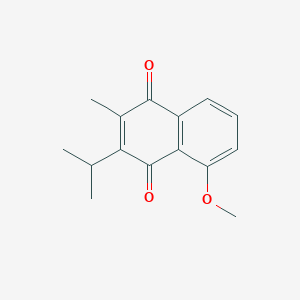

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)

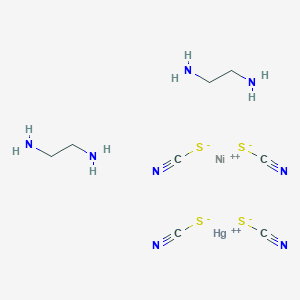
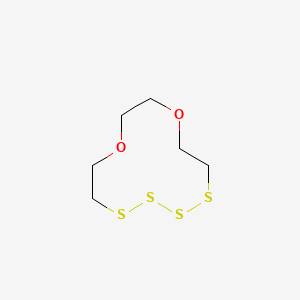
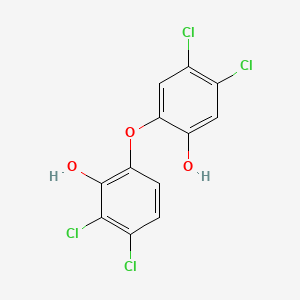
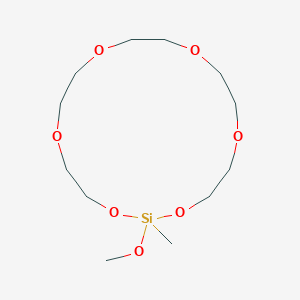
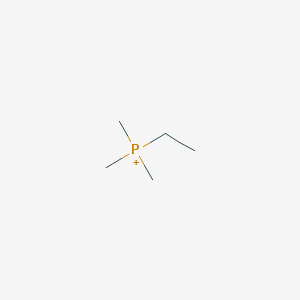


![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
